molecular formula C15H10F4O2 B3055951 (2-fluoro-3-(trifluoromethyl)phenyl)(4-methoxyphenyl)methanone CAS No. 680610-53-1

(2-fluoro-3-(trifluoromethyl)phenyl)(4-methoxyphenyl)methanone

Cat. No.: B3055951
CAS No.: 680610-53-1
M. Wt: 298.23 g/mol
InChI Key: WHTALSHSIWKVCP-UHFFFAOYSA-N
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Description

(2-fluoro-3-(trifluoromethyl)phenyl)(4-methoxyphenyl)methanone is an organic compound with the molecular formula C15H10F4O2. It is characterized by the presence of a fluoro and trifluoromethyl group on one phenyl ring and a methoxy group on another phenyl ring. This compound is used primarily in research and development settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-fluoro-3-(trifluoromethyl)phenyl)(4-methoxyphenyl)methanone typically involves the reaction of 2-fluoro-3-(trifluoromethyl)benzoyl chloride with 4-methoxybenzene in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than large-scale manufacturing. the general approach would involve similar synthetic routes with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2-fluoro-3-(trifluoromethyl)phenyl)(4-methoxyphenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding phenol.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of phenol derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

(2-fluoro-3-(trifluoromethyl)phenyl)(4-methoxyphenyl)methanone has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-fluoro-3-(trifluoromethyl)phenyl)(4-methoxyphenyl)methanone is unique due to the combination of fluoro, trifluoromethyl, and methoxy groups, which confer distinct electronic and steric properties, making it valuable for specific research applications.

Properties

IUPAC Name

[2-fluoro-3-(trifluoromethyl)phenyl]-(4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F4O2/c1-21-10-7-5-9(6-8-10)14(20)11-3-2-4-12(13(11)16)15(17,18)19/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHTALSHSIWKVCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=C(C(=CC=C2)C(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70459586
Record name (2-Fluoro-3-trifluoromethyl-phenyl)-(4-methoxy-phenyl)-methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70459586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

680610-53-1
Record name (2-Fluoro-3-trifluoromethyl-phenyl)-(4-methoxy-phenyl)-methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70459586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

1 milliliter of a 1M THF solution of 4-methoxyphenylmagnesium bromide (1 mmol) was added to a solution of 126 mg (0.5 mmol) of 2-fluoro-N-methoxy-N-methyl-3-trifluoromethyl-benzamide in 2 ml of THF at 0° C. The reaction mixture was stirred for 2 hrs. at this temperature and then quenched with saturated NH4Cl solution and the phases were separated. The aqueous phase was extracted twice with CH2Cl2 and the combined organic phases were washed with brine and dried over Na2SO4. The resulting ketone (135 mg) was obtained after flash chromatographic purification using 5% EtOAc in heptane as an eluent.
Name
4-methoxyphenylmagnesium bromide
Quantity
1 mmol
Type
reactant
Reaction Step One
Quantity
126 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Prepared according to Method A step B from 2-fluoro-N-methoxy-N-methyl-3-(trifluoromethyl)benzamide (2.5 g, 10 mmol) and 4-methoxyphenylmagnesium bromide (20 mL, 0.5 M in THF) to give 2.1 g of the title compound as a white solid.
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
4-methoxyphenylmagnesium bromide
Quantity
20 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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